2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

Catalog No.
S15948701
CAS No.
M.F
C11H8F3NO
M. Wt
227.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

Product Name

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]-1,3-oxazole

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

InChI

InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-2-4-9(5-3-8)11(12,13)14/h2-6H,1H3

InChI Key

NTTWEHSUDIKVDB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)C(F)(F)F

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole is an organic compound characterized by its oxazole ring structure, which includes a methyl group and a para-trifluoromethyl-substituted phenyl group. This compound possesses unique physical and chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and influences its biological interactions.

  • Oxidation: The compound can be oxidized using strong oxidizing agents, leading to various oxazole derivatives.
  • Reduction: It can be reduced with agents such as lithium aluminum hydride to yield reduced forms of the compound.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the formation of diverse substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically performed under controlled temperatures and inert atmospheres to optimize yields and minimize side products.

The biological activity of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole has been linked to its interactions with various molecular targets. The presence of the trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to interact with intracellular targets. Studies indicate that similar oxazole derivatives exhibit immunoregulatory properties, influencing immune responses and potentially serving as therapeutic agents .

The synthesis of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-methyl-4-(trifluoromethyl)phenylamine as a precursor.
  • Reaction Conditions: The reaction is conducted in an inert atmosphere with a dehydrating agent to facilitate the formation of the oxazole ring.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .

2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development, particularly in immunomodulation.
  • Material Science: Its unique chemical properties could be exploited in creating advanced materials with specific functionalities.

Interaction studies have shown that 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole can influence various biochemical pathways. Its mechanism of action often involves hydrogen bonding and other interactions with biological molecules, which can modulate immune functions and other physiological processes. Research into similar compounds suggests that variations in substitution patterns significantly affect their biological profiles .

Several compounds share structural similarities with 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole, including:

  • 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide: This compound features a similar oxazole ring but includes a carboxamide functional group, which may alter its biological activity .
  • Isoxazole Derivatives: Compounds like isoxazoles have been studied for their immunoregulatory properties and may exhibit different pharmacological effects compared to oxazoles due to structural differences .
  • Triazole Derivatives: These compounds often show distinct biological activities and are used in various therapeutic applications.

Uniqueness of 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole

What sets 2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole apart from these similar compounds is primarily its specific substitution pattern and the presence of the trifluoromethyl group, which enhances lipophilicity and potentially increases its efficacy as a pharmaceutical agent. This unique structure may lead to distinct interactions within biological systems compared to other oxazoles or isoxazoles.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Exact Mass

227.05579836 g/mol

Monoisotopic Mass

227.05579836 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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